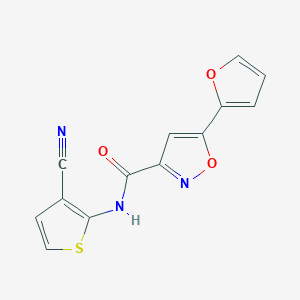
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, also known as NCTF, is an important synthetic compound with a broad range of applications in the fields of medicine, chemistry, and biotechnology. It is a heterocyclic compound that belongs to the class of oxazoles, and its structure consists of a five-membered ring comprising of a thiophene, an oxazole, and a carboxamide. The compound is highly versatile and has been used in various industries for the production of a range of products, such as pharmaceuticals, pesticides, and dyes. In recent years, NCTF has gained attention due to its potential applications in medical research, particularly in the fields of cancer and other diseases.
作用机制
The mechanism of action of N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is not well understood, however, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting the activity of these enzymes, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is thought to reduce inflammation and prevent the formation of inflammatory mediators. In addition, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is believed to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell growth and proliferation. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has also been shown to have anti-oxidant, anti-inflammatory, and anti-apoptotic effects.
实验室实验的优点和局限性
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a highly versatile compound and can be used in a variety of laboratory experiments. The advantages of using N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide include its low cost, high stability, and ease of synthesis. It is also non-toxic and can be used in a wide range of applications. However, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is not suitable for use in some laboratory experiments due to its low solubility in water and its poor solubility in organic solvents.
未来方向
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is an important compound with a wide range of potential applications in the fields of medicine, chemistry, and biotechnology. In the future, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could be used in the development of novel drugs for the treatment of cancer, Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could be used in the development of novel antibiotics and antiviral drugs. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could also be used in the development of novel treatments for inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could be used in the development of novel dyes, pesticides, and other industrial products.
合成方法
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can be synthesized using a variety of methods, including the synthesis of the starting materials and the coupling of the starting materials. The first step in the synthesis of N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves the preparation of the starting materials, which include N-methyl-3-cyanothiophen-2-yl-5-furan-2-yl-1,2-oxazole-3-carboxamide (N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide-1) and N-methyl-3-cyano-5-furan-2-yl-1,2-oxazole-3-carboxamide (N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide-2). These starting materials can be synthesized using a variety of methods, including the reaction of 3-cyanothiophen-2-yl-5-furan-2-yl-1,2-oxazole-3-carboxamide with methyl iodide, the reaction of 3-cyano-5-furan-2-yl-1,2-oxazole-3-carboxamide with methyl iodide, and the reaction of 3-cyano-5-furan-2-yl-1,2-oxazole-3-carboxamide with methyl bromide. Once the starting materials have been prepared, they can be coupled using a variety of coupling methods, such as amidation, acylation, and alkylation.
科学研究应用
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has gained attention in recent years due to its potential applications in medical research, particularly in the fields of cancer and other diseases. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has been shown to have anti-cancer properties, and has been used in the development of novel anti-cancer drugs. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has also been used in the development of novel drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has been used in the development of novel antibiotics and antiviral drugs. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has also been studied as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
属性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O3S/c14-7-8-3-5-20-13(8)15-12(17)9-6-11(19-16-9)10-2-1-4-18-10/h1-6H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWXNPFUMMGNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-cyclohexaneamidophenyl)methyl]-N-(3-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B6586067.png)
![1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B6586078.png)
![N-(3-chlorophenyl)-1-{[4-(3,5-dimethoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B6586082.png)
![N-(3-chlorophenyl)-1-{[4-(4-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B6586083.png)
![N-[(4-chlorophenyl)methyl]-1-{[4-(2,4-dimethoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B6586085.png)
![1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6586087.png)
![N-(3,5-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6586099.png)
![N-(4-bromo-3-methylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6586101.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6586108.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6586116.png)
![N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B6586129.png)
![1-[(2-methylphenyl)methyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6586132.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6586143.png)
![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B6586160.png)